molecular formula C18H14Cl2N2OS B2933678 N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 438030-23-0

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2933678
CAS RN: 438030-23-0
M. Wt: 377.28
InChI Key: YASLXSUMPZREQH-UHFFFAOYSA-N
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Description

“N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .


Synthesis Analysis

The synthesis of N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide and its derivatives involves the reaction of benzylamine and chloroacetylchloride . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is complex, with multiple aromatic rings and functional groups. The structure was confirmed by spectroanalytical data, including NMR and IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide include the reaction of benzylamine and chloroacetylchloride . The resulting compounds were evaluated for their in vitro antimicrobial activity and anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Pharmacological Activities

The compound N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential pharmacological activities. Research efforts have been made to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells, indicating its use in developing new therapeutic agents .

Molecular Modelling

Molecular modelling studies have been conducted to understand the compound’s interactions at the molecular level. This includes studying its molecular geometries, polarizability, and dipole moment, which are crucial for designing drugs with specific properties .

Electro-Optic Effects

The compound has been investigated for its electro-optic effects when used as an organic dopant in liquid crystal (LC) mixtures. This suggests its application in improving the performance of LC displays or other electro-optic devices .

Crystal Structure Analysis

Understanding the crystal structure of this compound can provide insights into its physical properties and potential applications in material science. The crystal structure analysis could lead to applications in designing materials with desired mechanical or chemical properties .

Future Directions

The future directions for research on N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide could include further studies on its antimicrobial and anticancer properties. It has the potential to be used as a lead compound for rational drug designing .

properties

IUPAC Name

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASLXSUMPZREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

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